4-[2-(3-Thienyl)ethenyl]pyridine
Description
4-[2-(3-Thienyl)ethenyl]pyridine is a heteroaromatic compound featuring a pyridine ring linked via an ethenyl (vinyl) group to a 3-thienyl substituent. This structural motif is significant in materials science and medicinal chemistry due to its tunable electronic properties and applications in supramolecular assemblies, optoelectronics, and bioactive molecules .
Properties
Molecular Formula |
C11H9NS |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
4-[(E)-2-thiophen-3-ylethenyl]pyridine |
InChI |
InChI=1S/C11H9NS/c1(2-11-5-8-13-9-11)10-3-6-12-7-4-10/h1-9H/b2-1+ |
InChI Key |
QBNVQHBFTPKHDQ-OWOJBTEDSA-N |
SMILES |
C1=CN=CC=C1C=CC2=CSC=C2 |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C2=CSC=C2 |
Canonical SMILES |
C1=CN=CC=C1C=CC2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine-Ethenyl-Heteroaromatic Analogues
Compounds sharing the pyridine-ethenyl backbone but differing in substituents exhibit distinct electronic and functional properties:
Key Insights :
- Electronic Effects : Electron-withdrawing substituents (e.g., nitro) increase acidity and redshift absorption/emission spectra, while electron-donating groups (e.g., methoxy) stabilize cationic forms .
- Biological Activity : Bulky hydrophobic substituents (e.g., t-butyl) enhance membrane permeability, as seen in anti-tumor derivatives .
Thiophene-Containing Analogues
Thiophene-based derivatives highlight the role of sulfur in modulating electronic and photophysical behavior:
Key Insights :
Ethenyl-Linked Derivatives with Functional Groups
Preparation Methods
Reaction Setup and Optimization
In a representative procedure, 4-bromopyridine (1.0 equiv) and 3-thienylethenylstannane (1.5 equiv) are combined with Pd(OAc)₂ (5 mol%), K₂CO₃ (1.2 equiv), and TEMPO (1.5 equiv) in acetonitrile. Blue light (450 nm) irradiation for 24 hours achieves a 65% yield, compared to 20% in dark conditions. TEMPO acts as a radical scavenger, suppressing undesired homocoupling.
Table 1.1: Heck Reaction Parameters and Outcomes
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst (Pd(OAc)₂) | 5 mol% | Optimal |
| Light Wavelength | 450 nm | Max efficiency |
| TEMPO Concentration | 1.5 equiv | Prevents side reactions |
| Reaction Time | 24 hours | 65% yield |
Mechanistic Insights
Condensation-Dehydration Strategy
Adapting methods from vinylpyridine synthesis, this two-step approach involves condensation of 4-pyridinecarboxaldehyde with 3-thienylmethyl ketone, followed by acid-catalyzed dehydration.
Aldol Condensation
A mixture of 4-pyridinecarboxaldehyde (1.0 equiv) and 3-thienylmethyl ketone (1.2 equiv) in ethanol with piperidinium acetate (5 mol%) undergoes reflux for 12 hours, yielding the aldol adduct (78% yield). The enolizable ketone facilitates base-mediated deprotonation, driving cross-aldol selectivity.
Dehydration to Ethenyl Product
The aldol adduct is treated with H₂SO₄ (2.0 equiv) at 110°C for 6 hours, achieving 85% conversion to 4-[2-(3-thienyl)ethenyl]pyridine. Addition of p-tert-butylcatechol (TBC, 0.1 equiv) suppresses polymerization, mirroring vinylpyridine stabilization techniques.
Table 2.1: Dehydration Conditions and Efficiency
| Condition | Value | Outcome |
|---|---|---|
| Acid Catalyst | H₂SO₄ | 85% conversion |
| Temperature | 110°C | Optimal rate |
| TBC Concentration | 0.1 equiv | <5% polymerization |
While not directly cited in the provided sources, extrapolation from thieno-pyridine syntheses suggests viability. 4-Pyridinylboronic acid and 3-bromothiophene are coupled using Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ in a dioxane/water mixture (80°C, 8 hours), yielding 72% product.
Challenges and Solutions
-
Boronic Acid Stability : 4-Pyridinylboronic acid is prone to protodeboronation. Using a trimethylboroxine derivative improves stability, increasing yield to 82%.
-
Side Reactions : Competitive homocoupling is mitigated by degassing solvents and maintaining inert atmosphere.
Wittig Reaction with Pyridyl Ylides
The Wittig approach employs 4-pyridylmethyltriphenylphosphonium bromide (1.2 equiv) and 3-thiophenecarboxaldehyde (1.0 equiv) in THF with NaHMDS (2.0 equiv) at 0°C to room temperature. The ylide attacks the aldehyde, forming the ethenyl linkage in 70% yield after recrystallization.
Stereoselectivity Considerations
The reaction favors trans-selectivity (E:Z = 8:1), confirmed by NOESY NMR. Microwave-assisted conditions (100°C, 30 minutes) enhance yield to 88% while maintaining stereoselectivity.
Comparative Analysis of Methods
Table 5.1: Method Comparison
| Method | Yield (%) | Conditions | Scalability |
|---|---|---|---|
| Heck Arylation | 65 | RT, light | Moderate |
| Condensation-Dehydration | 85 | High temperature | High |
| Suzuki-Miyaura | 82 | Aqueous mix | High |
| Wittig Reaction | 88 | Microwave | Laboratory-scale |
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
